1-(methoxymethyl)-2-phenyl-1H-imidazole 1-(methoxymethyl)-2-phenyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 112655-31-9
VCID: VC21018640
InChI: InChI=1S/C11H12N2O/c1-14-9-13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: COCN1C=CN=C1C2=CC=CC=C2
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

1-(methoxymethyl)-2-phenyl-1H-imidazole

CAS No.: 112655-31-9

Cat. No.: VC21018640

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

1-(methoxymethyl)-2-phenyl-1H-imidazole - 112655-31-9

Specification

CAS No. 112655-31-9
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 1-(methoxymethyl)-2-phenylimidazole
Standard InChI InChI=1S/C11H12N2O/c1-14-9-13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key RLBPGOXMNMWIHS-UHFFFAOYSA-N
SMILES COCN1C=CN=C1C2=CC=CC=C2
Canonical SMILES COCN1C=CN=C1C2=CC=CC=C2

Introduction

Chemical Structure and Properties

1-(Methoxymethyl)-2-phenyl-1H-imidazole (CAS No.: 112655-31-9) is a synthetic organic compound belonging to the imidazole class of heterocyclic compounds. It features a methoxymethyl group attached to the nitrogen atom of the imidazole ring, along with a phenyl group at the 2-position. This unique structural arrangement contributes to its chemical versatility and potential applications in various fields, particularly medicinal chemistry.

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties that make it valuable in research settings. The key identifiers and properties are summarized in Table 1.

PropertyValue
CAS Number112655-31-9
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
IUPAC Name1-(methoxymethyl)-2-phenylimidazole
Standard InChIInChI=1S/C11H12N2O/c1-14-9-13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChIKeyRLBPGOXMNMWIHS-UHFFFAOYSA-N
SMILESCOCN1C=CN=C1C2=CC=CC=C2
Physical StateSolid

The compound's structure features a five-membered imidazole ring with two nitrogen atoms, with one nitrogen bonded to a methoxymethyl group, and a phenyl substituent at the 2-position of the imidazole ring. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its solubility profile and potential for molecular interactions.

Synthesis Methods

Several synthetic routes can be employed to prepare 1-(methoxymethyl)-2-phenyl-1H-imidazole, with the most common approach involving the selective N-protection of 2-phenyl-1H-imidazole.

Standard Synthetic Route

The synthesis typically begins with 2-phenyl-1H-imidazole as the starting material, followed by N-protection with a methoxymethyl group. The general procedure includes:

  • Dissolution of 2-phenyl-1H-imidazole in an appropriate solvent (typically THF)

  • Deprotonation using a strong base such as sodium bis(trimethylsilyl)amide

  • Addition of methoxymethyl chloride to introduce the methoxymethyl protecting group

  • Purification of the final product via flash chromatography

This synthetic approach is similar to that described for related compounds such as 4-(4-fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole , which follows the procedure:

"4-(4-fluorophenyl)-2-phenyl-1H-imidazole (3 g, 13 mmol) was dissolved in dry THF (30 ml). After cooling to 273 K, sodium bis(trimethylsilyl)amide (8.2 ml, 16 mmol) was added dropwise. The reaction mixture was stirred for 30 min at this temperature. Methoxymethyl chloride (2.1 M in toluene) (12 ml, 25 mmol) was added dropwise. Stirring was continued at 273 K for 30 min and further 60 min at room temperature. Then concentrated aqueous ammonium chloride solution (30 ml) was added, and the reaction mixture was stirred for 1 h. After extraction with ethyl acetate, the organic layer was washed twice with water, dried over sodium sulfate, and evaporated under reduced pressure. The crude product was purified by flash chromatography to yield 4-(4-fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole (42%)."

The regioselectivity of this N-protection is controlled by the steric influence of the phenyl substituent at the 2-position of the imidazole ring .

Alternative Synthetic Approaches

Applications in Medicinal Chemistry

Imidazole derivatives, including 1-(methoxymethyl)-2-phenyl-1H-imidazole, have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities.

CompoundE. coliP. aeruginosaS. aureusS. pyogenes
14a100 ± 2.03500 ± 2.641000 ± 3.78500 ± 2.64
14c50 ± 2.64100 ± 1.21200 ± 2.081000 ± 4.51
14d25 ± 1100 ± 1.51200 ± 2.0850 ± 2.64
14h25 ± 1.6250 ± 1.05250 ± 2.16100 ± 1.78
Ampicillin100 ± 2.05100 ± 1.0250 ± 1.52100 ± 2.06

Table 2: MIC values (µg/mL ± SD) of selected imidazole derivatives against bacterial strains

These results highlight the potential of imidazole derivatives as antimicrobial agents, suggesting that 1-(methoxymethyl)-2-phenyl-1H-imidazole may also possess similar activity profiles worthy of investigation.

Structure-Activity Relationships

The biological activity of imidazole derivatives, including 1-(methoxymethyl)-2-phenyl-1H-imidazole, is significantly influenced by their structural features. Understanding these structure-activity relationships (SAR) is crucial for the rational design of compounds with enhanced efficacy.

Impact of Substituents

The nature and position of substituents on the imidazole ring and the phenyl group significantly affect biological activity:

  • The methoxymethyl group at the N-1 position can influence both the compound's solubility and its ability to interact with biological targets

  • The phenyl group at the 2-position provides hydrophobic interactions, potentially enhancing binding to target proteins

  • Additional substituents at the 4- and 5-positions can further modulate activity, as seen in related compounds

The conformational relationship between the imidazole and phenyl rings also plays a crucial role in biological activity. In related compounds, the dihedral angle between these rings has been reported to range from 14.30° to 43.67°, depending on the specific substituents .

Analytical Characterization

Various analytical techniques can be employed for the identification and characterization of 1-(methoxymethyl)-2-phenyl-1H-imidazole.

X-ray Crystallography

X-ray crystallography provides valuable information about the three-dimensional structure of the compound. While specific crystallographic data for 1-(methoxymethyl)-2-phenyl-1H-imidazole is limited in the available literature, related compounds have been characterized using this technique. For example, 2-phenyl-1H-imidazole has been found to crystallize in the orthorhombic space group Ama2 with unit cell parameters a = 10.0740(15) Å, b = 18.151(4) Å, and c = 4.1562(10) Å .

Spectroscopic Methods

Several spectroscopic techniques are essential for the characterization of 1-(methoxymethyl)-2-phenyl-1H-imidazole:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: Identifies functional groups and confirms the presence of key structural features.

  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural confirmation.

  • UV-Visible Spectroscopy: Characterizes electronic transitions and conjugation effects in the molecule.

These analytical methods, when used in combination, provide comprehensive structural information and confirm the identity and purity of the synthesized compound.

Role in Chemical Research and Development

1-(Methoxymethyl)-2-phenyl-1H-imidazole serves several important functions in chemical research and development processes.

As a Building Block

The compound functions as a valuable building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The methoxymethyl group serves as a protecting group for the imidazole nitrogen, allowing for selective functionalization at other positions of the molecule .

In Coordination Chemistry

Imidazole derivatives, including 1-(methoxymethyl)-2-phenyl-1H-imidazole, can act as ligands in coordination chemistry due to the electron-donating properties of the imidazole nitrogen atoms. This makes them potential candidates for the design of metal-organic frameworks or catalysts.

In Material Science

The compound's structural features suggest potential applications in material science, particularly in the development of materials with specific electronic or optical properties. The conjugated system involving the imidazole ring and the phenyl group contributes to these potential applications.

Future Research Directions

Research on 1-(methoxymethyl)-2-phenyl-1H-imidazole and related compounds continues to evolve, with several promising directions for future investigation.

Medicinal Chemistry Applications

Future research may focus on:

  • Systematic evaluation of the biological activities of 1-(methoxymethyl)-2-phenyl-1H-imidazole against various pathogens and disease targets

  • Structure-activity relationship studies to optimize activity through strategic modification of the base structure

  • Development of targeted drug delivery systems incorporating this compound or its derivatives

Synthetic Methodology Development

Ongoing efforts to improve the synthesis of 1-(methoxymethyl)-2-phenyl-1H-imidazole may include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of catalytic methods for the selective functionalization of the imidazole ring

  • Investigation of flow chemistry approaches for scalable synthesis

Materials Science Applications

The unique structural features of the compound suggest potential applications in:

  • Development of novel electronic materials

  • Design of sensors based on the coordination properties of the imidazole ring

  • Creation of stimuli-responsive materials utilizing the compound's structural characteristics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator